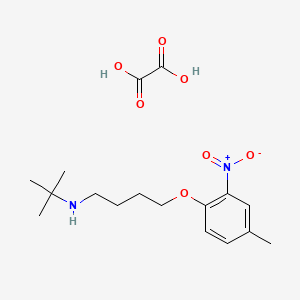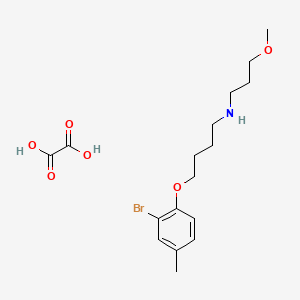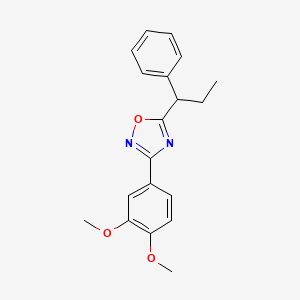![molecular formula C21H33NO5 B3999926 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B3999926.png)
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid
Overview
Description
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring attached to a phenoxybutyl group, with an oxalic acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxybutyl Intermediate: The initial step involves the reaction of 3-methyl-4-propan-2-ylphenol with butyl bromide in the presence of a base such as potassium carbonate. This results in the formation of 4-(3-Methyl-4-propan-2-ylphenoxy)butane.
Piperidine Ring Introduction: The phenoxybutyl intermediate is then reacted with piperidine under reflux conditions to form 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine.
Oxalic Acid Addition: Finally, the piperidine derivative is treated with oxalic acid to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine
- 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine hydrochloride
- 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine acetate
Uniqueness
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid stands out due to the presence of the oxalic acid moiety, which imparts unique chemical properties. This functional group can enhance the compound’s solubility, stability, and reactivity, making it more versatile for various applications compared to its analogs.
Properties
IUPAC Name |
1-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C2H2O4/c1-16(2)19-10-9-18(15-17(19)3)21-14-8-7-13-20-11-5-4-6-12-20;3-1(4)2(5)6/h9-10,15-16H,4-8,11-14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAVKGQGFSFZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCCCC2)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Tert-butyl-5-methylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B3999862.png)
![1-[4-[4-(2-Methylbutan-2-yl)phenoxy]butyl]piperidine;oxalic acid](/img/structure/B3999874.png)
![1-[4-(2-Methyl-5-propan-2-ylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B3999882.png)
![N-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B3999894.png)
![N-[2-(2-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B3999901.png)
![1-[4-(1-Bromonaphthalen-2-yl)oxybutyl]piperidine;oxalic acid](/img/structure/B3999907.png)
![10-bromo-6-(5-chloro-2,3-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3999912.png)
amine oxalate](/img/structure/B3999919.png)

![N-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B3999931.png)


![1-[2-(2-butan-2-ylphenoxy)ethyl]pyrrolidine](/img/structure/B3999947.png)
![4-Benzyl-1-[3-(4-methoxyphenoxy)propyl]piperidine;oxalic acid](/img/structure/B3999951.png)
